Heptyl beta-D-glucopyranoside
Overview
Description
Heptyl glucoside: is a natural non-ionic surfactant derived from sugar and castor seeds (castor oil). It is a potent solubilizer, making it possible to mix lipophilic ingredients in water-based formulations. This plant-derived compound improves skin permeability, providing higher adsorption rates for active ingredients .
Mechanism of Action
Target of Action
Heptyl-beta-D-glucopyranoside is known to interact with several targets. The primary targets include Peptidyl-prolyl cis-trans isomerase FKBP1A and Peroxisome proliferator-activated receptor delta . These proteins play crucial roles in various cellular processes. FKBP1A is involved in protein folding and trafficking, while the peroxisome proliferator-activated receptor delta is involved in the regulation of lipid metabolism .
Biochemical Pathways
Given its interaction with the TGF-beta receptor and peroxisome proliferator-activated receptor delta, it is likely to influence pathways related to protein folding, trafficking, and lipid metabolism .
Result of Action
Given its interactions with key proteins, it is likely to have significant effects on protein activity and lipid metabolism .
Biochemical Analysis
Biochemical Properties
Heptyl-beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane-bound proteins . This is due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic biomolecules
Cellular Effects
Its primary known function is to solubilize and stabilize membrane proteins , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Heptyl-beta-D-glucopyranoside primarily revolves around its ability to solubilize and stabilize membrane proteins . This involves binding interactions with these biomolecules, potentially influencing enzyme activity and changes in gene expression. Detailed information on its mechanism of action at the molecular level is currently lacking in the literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl glucoside is synthesized through the reaction of glucose with heptyl alcohol. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the glycosidic bond between the glucose and the heptyl alcohol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, heptyl glucoside is produced using a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is purified through various techniques, such as distillation and crystallization, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Heptyl glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Heptyl glucoside can be hydrolyzed in the presence of water and an acid or base catalyst to yield glucose and heptyl alcohol.
Oxidation: It can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Major Products:
Hydrolysis: Glucose and heptyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted glucosides depending on the reagents used.
Scientific Research Applications
Chemistry: Heptyl glucoside is used as a surfactant and solubilizer in various chemical formulations. It helps in the dispersion of pigments and inorganic compounds in sunscreens and decorative cosmetics .
Biology: In biological research, heptyl glucoside is used to enhance the permeability of cell membranes, facilitating the delivery of active ingredients into cells .
Medicine: Heptyl glucoside is used in transdermal pharmaceutical compositions to improve the solubility and permeability of active pharmaceutical ingredients, thereby enhancing their absorption through the skin .
Industry: In industrial applications, heptyl glucoside is used as a hydrotrope and solubilizer in cleansers and detergents. It is also used in the formulation of personal care products, such as shampoos and body washes, due to its non-foaming nature .
Comparison with Similar Compounds
- Decyl glucoside
- Caprylyl glucoside
- Lauryl glucoside
Comparison: Heptyl glucoside is unique due to its balance of hydrophilic and lipophilic properties, making it an effective solubilizer and surfactant. Compared to decyl glucoside and lauryl glucoside, heptyl glucoside has a shorter alkyl chain, which contributes to its non-foaming nature and makes it suitable for formulations where foaming is not desired .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYWHLDTIVRJT-UJPOAAIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78617-12-6 | |
Record name | Heptyl glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl glucoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03338 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HEPTYL GLUCOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the formation of micelles by Heptyl-beta-D-glucopyranoside influence its thermodiffusion behavior in water?
A1: Research indicates a significant change in the thermodiffusion coefficient of Heptyl-beta-D-glucopyranoside in water near its critical micelle concentration (cmc) []. This suggests that the formation of micelles significantly impacts the compound's response to temperature gradients. The study observed this behavior both in the presence and absence of a light-absorbing dye, although the effect was more pronounced with the dye. Further investigation revealed that structural modifications, such as changing the alkyl chain length (comparing Heptyl-beta-D-glucopyranoside to Octyl-beta-D-glucopyranoside) also impacted the thermodiffusion behavior near the cmc [].
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